Lorcainide is a pharmaceutical compound classified as a class 1C anti-arrhythmic agent, primarily used for the treatment of various cardiac arrhythmias. It is characterized by its ability to stabilize cardiac membranes and reduce the frequency of arrhythmias, particularly in patients with ventricular tachycardia. The compound has a systematic name of N-(4-chlorophenyl)-N-(1-(1-methylethyl)-4-piperidinyl)acetamide hydrochloride, and its chemical formula is C22H27ClN2O, with a molar mass of 370.92 g/mol .
The synthesis of Lorcainide involves several steps that utilize various reagents and conditions to produce the final compound. The initial step typically involves the formation of an imine by reacting 4-chloroaniline with N-carbethoxy-4-piperidone. This imine is then reduced using sodium borohydride to yield an amine intermediate. Following this, acylation with phenylacetyl chloride occurs, leading to the formation of an amide. A selective hydrolysis step using hydrobromic acid is performed to convert the amide into a more reactive form, which is subsequently alkylated with isopropyl bromide .
Lorcainide's molecular structure consists of a piperidine ring substituted with a chlorophenyl group and an acetamide moiety. The structural representation can be depicted as follows:
Lorcainide undergoes several key reactions during its synthesis and therapeutic application. The primary reaction types include:
These reactions are critical for obtaining the desired pharmacological properties associated with Lorcainide.
Lorcainide functions primarily by blocking voltage-gated sodium channels in cardiac myocytes (specifically Nav1.5 channels). This action reduces the influx of sodium ions during depolarization, which stabilizes the cardiac membrane and slows conduction velocity in cardiac tissues. The mechanism can be summarized as follows:
Lorcainide possesses several physical and chemical properties that are relevant for its therapeutic use:
Lorcainide is primarily utilized in clinical settings for managing various types of arrhythmias, particularly those that are resistant to other treatments. Its applications include:
Lorcainide (N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide) was developed by Janssen Pharmaceutica (code R-15889 or RO 13-1042/001) through a well-defined synthetic route optimized for industrial production [3] [9]. The synthesis proceeds via three critical stages:
Stage 1: Imine Formation and Reduction4-Chloroaniline is condensed with N-carbethoxy-4-piperidone to form an imine intermediate. This Schiff base undergoes sodium borohydride reduction to yield 4-(4-chloroanilino)piperidine – a crucial intermediate establishing the core pharmacophore [9] [3].
Stage 2: Amide Bond FormationThe secondary amine of the piperidine intermediate is acylated with phenylacetyl chloride. This reaction introduces the lipophilic phenylacetamide moiety essential for sodium channel binding [9].
Stage 3: N-AlkylationSelective hydrolysis of the carbethoxy group followed by alkylation with isopropyl bromide installs the terminal isopropyl group on the piperidine nitrogen. This tertiary amine structure enhances metabolic stability and modulates lipid solubility [3] [9].
Table 1: Key Intermediate Compounds in Lorcainide Synthesis
Synthetic Stage | Intermediate Compound | Structural Role | Reagent |
---|---|---|---|
Imine formation | N-(4-Chlorophenyl)-N-(piperidin-4-ylidene)amine | Core pharmacophore scaffold | 4-Chloroaniline + N-Carbethoxy-4-piperidone |
Reduction product | 4-(4-Chloroanilino)piperidine | Secondary amine precursor | Sodium borohydride |
Acylated intermediate | N-(4-Chlorophenyl)-N-(piperidin-4-yl)-2-phenylacetamide | Amide bond establishment | Phenylacetyl chloride |
Final alkylation | Lorcainide hydrochloride | Bioavailability optimization | Isopropyl bromide/HBr hydrolysis |
The process yields lorcainide hydrochloride with high purity (>98%), suitable for both intravenous and oral formulations. The synthetic route is characterized by its reproducibility, with the N-alkylation step specifically designed to prevent quaternary ammonium salt formation – a common side reaction in tertiary amine synthesis [9].
Lorcainide belongs to the Class Ic antiarrhythmic agents, with structural features optimized for high-affinity, use-dependent sodium channel blockade. Systematic SAR studies reveal:
Aromatic Substitution Requirements
Stereochemical Considerations
Amide Bond Flexibility
Tertiary Amine Impact
A significant metabolic limitation of lorcainide is its extensive N-dealkylation to norlorcainide (N-desisopropyllorcainide), an active metabolite with prolonged elimination half-life (26.5 ± 7.2 hours) [3] [6]. Metabolic studies revealed:
Metabolic Liabilities
Table 2: Metabolic Pathways of Lorcainide and Optimization Strategies
Metabolic Pathway | Primary Enzyme | Metabolite | Structural Modification Strategy | Outcome |
---|---|---|---|---|
N-Dealkylation | CYP3A4 | Norlorcainide (N-desisopropyllorcainide) | Cyclopropyl substitution | Reduced turnover by 70% |
Aromatic hydroxylation | CYP2D6 | 4-Hydroxy-lorcainide | Fluorine substitution at C5 | Blocked para-hydroxylation |
O-Methylation | COMT | 4-Hydroxy-3-methoxy-lorcainide | Methoxy group pre-installation | Bypassed catechol formation |
Glucuronidation | UGT1A1 | Glucuronide conjugates | Deuterium incorporation | Metabolic switching |
Design Strategies for Metabolic Stabilization
Metabolite-Guided Design
These structural refinements balanced metabolic stability with retained pharmacodynamic activity, informing second-generation antiarrhythmics like flecainide which incorporated cyclopropyl and fluorinated aromatic features [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7